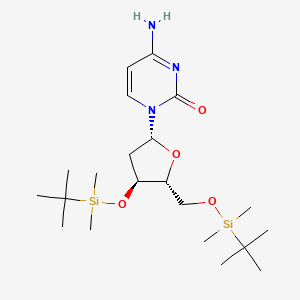

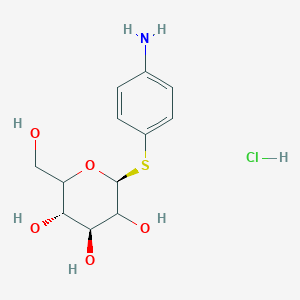

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of building blocks like dicyanomethylene derivatives and thiophene analogues. These compounds serve as precursors for synthesizing a wide range of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyrans, and others, under mild reaction conditions from various precursors such as amines, phenols, and malononitriles (Gomaa & Ali, 2020).

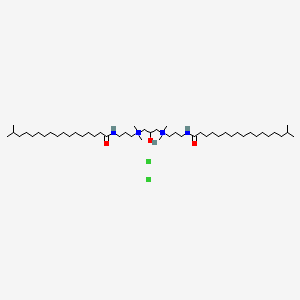

Molecular Structure Analysis

The molecular structure of compounds like 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride can be studied through spectroscopic methods and X-ray crystallography. These techniques provide insights into the conformation, bonding, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their potential to undergo various transformations, including cyclization, substitution, and coupling reactions. These reactions are instrumental in modifying the chemical structure to enhance biological activity or to study reaction mechanisms. The use of palladium-catalyzed direct C–H arylation is a notable method for the synthesis of arylated heteroarenes, demonstrating the compound's versatility in chemical synthesis (Rossi et al., 2014).

Scientific Research Applications

Applications in Biosensing and Biochemistry

Biosensing of Escherichia coli 4-Aminophenyl β-D-thiomannopyranoside hydrochloride plays a crucial role in the rapid detection of Escherichia coli. A novel amperometric method uses this compound in flow injection analysis with an IrO2-Pd chemically modified electrode. This method exploits the compound's interaction with β-d-galactosidase, an enzyme found in E. coli, to catalyze the hydrolysis of the substrate and produce 4-aminophenol, which is directly proportional to the E. coli concentration, enabling its detection (Geng et al., 2007).

Chemical Synthesis 4-Aminophenyl β-D-thiomannopyranoside hydrochloride is pivotal in the field of chemical synthesis. It serves as a building block for complex molecules. For instance, it's used in the stereoselective synthesis of β-thiomannopyranosides. This process involves treating specific S-phenyl derivatives with triflic anhydride and other reagents, leading to the formation of β-thiomannosides with excellent yield and stereoselectivity, highlighting its utility in creating complex molecular structures (Crich & Li, 2000).

Applications in Materials Science

Corrosion Protection The compound finds significant applications in materials science, particularly in corrosion protection. For example, it's part of the formulation of compounds like carbohydrazide-pyrazole, which has shown promising results in protecting mild steel from corrosion in acidic environments. Such applications are crucial in industrial processes where material longevity and integrity are paramount (Paul, Yadav & Obot, 2020).

Cancer Research In medical research, derivatives of 4-Aminophenyl β-D-thiomannopyranoside hydrochloride, like 4-aminophenyl derivatives, have been studied for their interaction with DNA and potential as anticancer agents. Their broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase suggest potential in cancer therapy (Rafique et al., 2022).

properties

IUPAC Name |

(2S,4S,5S)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFWLFFBCRHQI-UPNMXHQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675602 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210049-19-7 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)